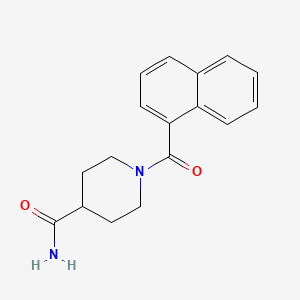

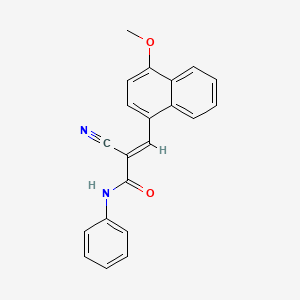

1-(1-naphthoyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(1-naphthoyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a naphthoyl group, which is a two-ring aromatic system, attached to a piperidine ring, a six-membered ring containing one nitrogen atom, via an amide linkage .

Molecular Structure Analysis

The molecular structure of “1-(1-naphthoyl)-4-piperidinecarboxamide” would likely show the naphthoyl group and the piperidine ring connected by an amide bond . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions of “1-(1-naphthoyl)-4-piperidinecarboxamide” would likely be similar to those of other amides and naphthoyl compounds. For example, it might undergo hydrolysis under acidic or basic conditions to form 1-naphthoic acid and 4-piperidinecarboxamide .Applications De Recherche Scientifique

Hypoxia-Responsive Prodrugs and Imaging Agents

Background

Tumor hypoxia induces adaptive reprogramming in cancer cells, leading to invasiveness and metastasis. Addressing this challenge requires innovative approaches. Enamine N-oxides, previously inaccessible structures, offer a promising solution.

Application Details

- Kang, D., Cheung, S. T., Wong-Rolle, A., & Kim, J. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 631–640

Coordination Chemistry and Ligand Tuning

Background

Coordination chemistry involves tuning metal ion properties using ligands. Enamine derivatives play a role in this field.

Application Details

- No specific reference found for this application. However, coordination chemistry principles apply

Organocatalysis and Asymmetric Synthesis

Background

Organocatalysis involves using organic molecules as catalysts. Enamine and iminium ion-mediated reactions have significant applications.

Application Details

- NobelPrize.org. (2021). Advanced Information: The Nobel Prize in Chemistry 2021

Oceanographic Research: HMS Challenger

Background

HMS Challenger, a warship transformed into a research vessel, set the blueprint for oceanographic expeditions.

Application Details

- Royal Museums Greenwich. (n.d.). How to Design a Research Ship: The Building of HMS Challenger

- Thomson, C. W., & Carpenter, W. B. (1877). The Voyage of H.M.S. Challenger Zoology 22 Report on the Foraminifera

- Corfield, P. (2003). The Silent Landscape: The Scientific Voyage of HMS Challenger

Orientations Futures

Propriétés

IUPAC Name |

1-(naphthalene-1-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c18-16(20)13-8-10-19(11-9-13)17(21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFKJVPGOJGWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642190 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Naphthalene-1-carbonyl)-piperidine-4-carboxylic acid amide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5854691.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)

![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)

![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)

![3-[(2,3-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5854735.png)

![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)

![1-isopropyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5854754.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5854761.png)

![N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)